1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide
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Overview
Description
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide is a complex organic compound featuring imidazole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide involves multiple steps, typically starting with the preparation of the imidazole rings. One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild conditions . The reaction conditions are often optimized to include various functional groups, such as arylhalides and aromatic heterocycles . Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and yield optimization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized using reagents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present on the imidazole ring.
Common reagents and conditions used in these reactions include nickel-catalyzed additions, proto-demetallation, and dehydrative cyclization . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Imidazole derivatives are known for their antibacterial, antifungal, and antiviral activities.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets and pathways. Imidazole derivatives often act by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and chemical properties compared to other imidazole derivatives.
Properties
CAS No. |
21695-94-3 |
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Molecular Formula |
C27H28N8O3 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H28N8O3/c1-38-23-15-17(24(36)32-19-2-6-21(7-3-19)34-26-28-10-11-29-26)14-18(16-23)25(37)33-20-4-8-22(9-5-20)35-27-30-12-13-31-27/h2-9,14-16H,10-13H2,1H3,(H,32,36)(H,33,37)(H2,28,29,34)(H2,30,31,35) |
InChI Key |
XBDBSZSSAIKKGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NCCN3)C(=O)NC4=CC=C(C=C4)NC5=NCCN5 |
Origin of Product |
United States |
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